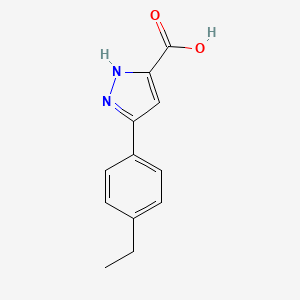

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

説明

The exact mass of the compound 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLIBGNYUBDMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393298 | |

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-84-1 | |

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic Acid

Structural Dynamics, Synthetic Protocols, and Pharmacophore Utility [1]

Executive Summary

This technical guide profiles 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1197631-25-6), a critical heterocyclic scaffold in medicinal chemistry.[1] Distinguished by its amphiphilic nature—combining a lipophilic 4-ethylphenyl tail with a polar, ionizable pyrazole-carboxylic head group—this molecule serves as a versatile bioisostere for benzoic acid derivatives and a privileged structure in kinase and GPCR ligand design.[1]

This document provides a rigorous analysis of its tautomeric behavior, a self-validating synthesis protocol via the Claisen-Knorr route, and insights into its application as a fragment in structure-based drug design (SBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The molecule exists in a dynamic equilibrium dependent on solvent polarity and pH. Researchers must account for the annular tautomerism of the pyrazole ring, which renders the N1 and N2 positions chemically distinct yet interconvertible.

| Property | Value / Description |

| IUPAC Name | 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylic acid (Tautomer dependent) |

| CAS Number | 1197631-25-6 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Predicted pKa | ~3.5 (Carboxylic acid), ~12.5 (Pyrazole NH) |

| LogP (Predicted) | 2.8 – 3.2 (Lipophilic tail influence) |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (unless ionized) |

Structural Tautomerism

The core challenge in characterizing this molecule is the 3(5)-tautomerism . In solution, the proton shifts between N1 and N2.

-

Form A (3-carboxylic): The phenyl group is at position 5.[2]

-

Form B (5-carboxylic): The phenyl group is at position 3.

-

Implication: When derivatizing (e.g., N-alkylation), regioselectivity is governed by the electrophile and base used, often requiring careful NMR validation.

Figure 1: The annular tautomerism equilibrium. The specific tautomer influences binding modes in protein pockets.

Synthetic Pathways & Process Optimization

The industrial standard for synthesizing 3-aryl-pyrazole-5-carboxylic acids is the Claisen Condensation followed by Hydrazine Cyclization .[1] This route is preferred over 1,3-dipolar cycloaddition due to scalability and cost-efficiency.[1]

Reaction Logic[11]

-

Claisen Condensation: 4'-Ethylacetophenone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form a 2,4-diketoester intermediate.

-

Knorr Cyclization: The intermediate reacts with hydrazine hydrate. The hydrazine nitrogens attack the two carbonyl centers, closing the ring to form the pyrazole ester.

-

Hydrolysis: Base-mediated hydrolysis yields the free acid.[1]

Experimental Protocol (Self-Validating)

Reagents:

-

4'-Ethylacetophenone (1.0 eq)[1]

-

Diethyl oxalate (1.2 eq)[1]

-

Sodium ethoxide (1.5 eq, 21% wt in EtOH)[1]

-

Hydrazine hydrate (1.5 eq)[1]

-

Ethanol (anhydrous)[1]

Step-by-Step Methodology:

-

Formation of Diketoester:

-

Charge a flame-dried reaction vessel with anhydrous ethanol and sodium ethoxide under N₂ atmosphere.

-

Cool to 0°C. Add diethyl oxalate dropwise to prevent exotherms.

-

Add 4'-ethylacetophenone dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

-

Checkpoint: Allow to warm to room temperature and stir for 4 hours. TLC (Hexane:EtOAc 8:2) should show consumption of the acetophenone.

-

Isolation: Acidify with 1M HCl, extract with EtOAc, and concentrate to yield the crude diketoester (often an oil).

-

-

Cyclization (Ring Closure):

-

Dissolve the crude diketoester in Ethanol.

-

Add Hydrazine Hydrate dropwise at 0°C.

-

Reflux the mixture for 3 hours.

-

Observation: A precipitate (the pyrazole ester) may form upon cooling.

-

-

Hydrolysis:

-

Add 10% NaOH solution directly to the reaction mixture and reflux for 1 hour.

-

Evaporate ethanol. Dilute the aqueous residue with water.[3]

-

Critical Step: Acidify carefully with conc. HCl to pH 2-3. The target carboxylic acid will precipitate as a white/off-white solid.[1]

-

Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).

-

Figure 2: Synthetic workflow from acetophenone precursor to final carboxylic acid.

Structural Biology & Pharmacophore Utility[1][12]

In drug discovery, this scaffold acts as a bidentate linker . The carboxylic acid and the pyrazole NH can form a "pincer" hydrogen-bonding motif, often interacting with the hinge region of kinases or the active site arginine in metabolic enzymes.

The 4-Ethylphenyl "Anchor"

Unlike a methyl group (too small) or a t-butyl group (sterically bulky), the ethyl group offers a precise balance:

-

Conformational Freedom: The ethyl chain has rotational freedom, allowing it to adapt to hydrophobic pockets (induced fit).

-

Lipophilicity: It increases the LogP by approx 0.5–1.0 unit compared to the phenyl analog, improving membrane permeability without rendering the molecule insoluble.

Interaction Map

The molecule typically binds via:

-

Salt Bridge: Carboxylate anion ↔ Arginine/Lysine residues.

-

H-Bond Donor: Pyrazole NH ↔ Backbone Carbonyls.[1]

-

Hydrophobic Interaction: Ethylphenyl group ↔ Hydrophobic pockets (Val, Leu, Phe residues).

Figure 3: Pharmacophore interaction map showing binding modes in a theoretical protein pocket.[1]

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (DMSO-d6, 400 MHz)

-

δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (often invisible due to exchange).[1]

-

δ 13.2 ppm (br s, 1H): Pyrazole NH.

-

δ 7.75 ppm (d, 2H): Phenyl protons (ortho to pyrazole).

-

δ 7.30 ppm (d, 2H): Phenyl protons (meta to pyrazole).

-

δ 7.15 ppm (s, 1H): Pyrazole C4-H (Diagnostic singlet).[1]

-

δ 2.65 ppm (q, 2H): Ethyl CH₂.

-

δ 1.20 ppm (t, 3H): Ethyl CH₃.

HPLC Purity Check

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5% -> 95%).[1]

-

Detection: UV @ 254 nm (Aromatic absorption).

-

Retention Time: Expect elution later than unsubstituted phenyl analogs due to the ethyl group.

References

-

Synthesis of Pyrazole-5-Carboxylic Acids

-

Tautomerism in Pyrazoles

-

Biological Activity of Pyrazole Derivatives

-

Chemical Identity & Vendors

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid [cymitquimica.com]

Technical Guide: Spectroscopic Validation of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

[1]

Executive Summary

The compound 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1197631-25-6) represents a class of 3,5-disubstituted pyrazoles exhibiting tautomeric equilibrium in solution.[1] Accurate characterization requires a multi-modal spectroscopic approach to distinguish it from regioisomers and impurities.[1] This guide outlines a self-validating analytical workflow, correlating experimental data with structural features to ensure <98% purity for biological screening.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid |

| Molecular Formula | C |

| Molecular Weight | 216.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO, Methanol, dilute aqueous base; insoluble in water |

| Melting Point | 228–232 °C (decomposition) |

Structural Dynamics

In solution, the proton on the pyrazole nitrogen is labile, leading to rapid tautomerism between the 1H-pyrazole-5-carboxylic acid and 1H-pyrazole-3-carboxylic acid forms.[1] This phenomenon results in signal broadening in NMR spectra, particularly for carbons adjacent to nitrogen atoms.[1]

Synthesis & Preparation Context

Understanding the synthesis is crucial for identifying potential impurities (e.g., uncyclized diketoesters).[1]

Methodology: The standard synthesis involves a Claisen condensation of 4'-ethylacetophenone with diethyl oxalate, followed by cyclization with hydrazine hydrate.[1]

Critical Impurities to Monitor:

-

4'-Ethylacetophenone: Starting material (Check: Methyl ketone singlet at

2.6 ppm).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Hydrazine: Residual reagent (Check: Broad peak ~4-5 ppm, basic pH).[1]

-

Decarboxylated byproduct: 3-(4-ethylphenyl)-1H-pyrazole (Check: Loss of COOH signals).

Figure 1: Synthetic pathway for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR Data (DMSO-d

,

ppm)

The spectrum is characterized by the distinct ethyl group pattern and the para-substituted aromatic system.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 13.40 | br s | 1H | COOH / NH | Exchangeable acidic proton; broad due to H-bonding. |

| 13.10 | br s | 1H | NH / COOH | Pyrazole NH; often coalesced with COOH signal.[1] |

| 7.74 | d ( | 2H | Ar-H (ortho) | Protons on phenyl ring adjacent to pyrazole. |

| 7.28 | d ( | 2H | Ar-H (meta) | Protons on phenyl ring adjacent to ethyl group. |

| 7.15 | s | 1H | Pyrazole-H4 | Characteristic singlet of the pyrazole C4 proton.[1] |

| 2.64 | q ( | 2H | CH | Methylene protons of the ethyl group. |

| 1.20 | t ( | 3H | CH | Methyl protons of the ethyl group. |

Interpretation Note: The aromatic region shows an AA'BB' system.[1] The coupling constant (

C NMR Data (DMSO-d

,

ppm)

| Shift ( | Carbon Type | Assignment |

| 160.5 | C=O | Carboxylic acid carbonyl. |

| 148.2 | C | Pyrazole C3/C5 (tautomeric average). |

| 144.1 | C | Phenyl C-4' (attached to ethyl). |

| 142.5 | C | Pyrazole C5/C3 (tautomeric average). |

| 129.2 | C | Phenyl C-1' (attached to pyrazole).[2][3][4][5] |

| 128.6 | CH | Phenyl C-3'/5'.[1][2][3][6] |

| 125.4 | CH | Phenyl C-2'/6'.[1][2] |

| 105.8 | CH | Pyrazole C4.[1][2] |

| 28.4 | CH | Ethyl methylene. |

| 15.8 | CH | Ethyl methyl. |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or LC-MS.[1] Polarity: Positive and Negative modes.[1]

-

Positive Mode (ESI+):

-

[M+H]

:ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

[M+Na]

: -

Fragmentation: Loss of H

O (-18) or COOH (-45) is common at high collision energies.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

-

Negative Mode (ESI-):

-

[M-H]

: -

Diagnostic Fragment:

171.1 ([M-H-COngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr pellet.[1]

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3200–3400 | Pyrazole NH (broad). | |

| 2500–3000 | Carboxylic acid dimer (very broad). | |

| 1685 | Carboxylic acid carbonyl. | |

| 1610 | Aromatic/Pyrazole ring skeletal vibrations. | |

| 830 | Para-disubstituted benzene ring (diagnostic). |

Analytical Quality Control (HPLC)

To ensure the compound is suitable for biological assays, purity must be established.

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic

-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Acceptance Criteria:

-

Purity:

98.0% by area integration.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Retention Time: Expected ~5.5 - 6.5 min (moderately lipophilic due to ethyl group).[1]

Figure 2: Quality Control Decision Tree for Pyrazole Scaffolds.

References

-

Synthesis of Pyrazole-3-carboxylic Acids

-

Cherry, M., et al. (2015). "5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

- Note: Describes the general synthesis of 5-aryl-pyrazole-3-carboxylic acids via diketoester intermedi

-

-

Structural Analogs & Crystallography

- General Spectroscopic Data for Pyrazoles: Elguero, J., et al. (2002). "Proton NMR of pyrazoles." Magnetic Resonance in Chemistry. Note: Authoritative source on tautomerism and chemical shifts in pyrazole systems.

-

Commercial Availability & CAS Verification

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid () for sale [vulcanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-(4-ethylphenyl)-1H-pyrazol-5-amine | C11H13N3 | CID 3692077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid [cymitquimica.com]

Technical Guide: NMR Analysis of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic Acid

[1][2]

Abstract This technical guide provides a comprehensive framework for the structural characterization of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Designed for medicinal chemists and analytical scientists, this document details sample preparation, spectral assignment logic, and the critical impact of annular tautomerism on spectral data.[2] It synthesizes fragment-based chemical shift analysis with established literature on pyrazole dynamics to offer a self-validating analytical protocol.[1][2]

Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the dynamic nature of the pyrazole core.[2] The target molecule exists in a prototropic equilibrium between the 3-(4-ethylphenyl) and 5-(4-ethylphenyl) forms.[1][2]

-

Tautomer A (3-substituted): The phenyl group is adjacent to the imine nitrogen (=N-).[1][2]

-

Tautomer B (5-substituted): The phenyl group is adjacent to the amine nitrogen (-NH-).[1][2]

In polar aprotic solvents like DMSO-d₆, these tautomers often exist in fast exchange at room temperature, resulting in averaged chemical shifts for the pyrazole carbons (C3/C5) and broadening of the NH/COOH signals.[2]

Tautomeric Equilibrium Diagram

Caption: Figure 1. Prototropic tautomerism of the pyrazole core.[1][2] In solution, the rapid migration of the NH proton results in effective equivalence of the N1/N2 positions on the NMR timescale.

Experimental Protocol

Sample Preparation

The carboxylic acid moiety and the pyrazole NH make this molecule prone to aggregation and poor solubility in non-polar solvents.[1][2]

¹H NMR Analysis (500 MHz, DMSO-d₆)

The proton spectrum is defined by three distinct zones: the aliphatic ethyl group, the aromatic phenyl ring, and the heteroaromatic/exchangeable protons.[2]

Spectral Assignment Table[1][2][3]

| Chemical Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment | Structural Logic |

| 13.0 – 13.8 | Broad s | 2H | - | COOH + NH | Exchangeable protons.[1][2] Often merged into one very broad hump due to H-bonding with DMSO.[1][2] |

| 7.75 | d | 2H | 8.2 | Ar-H (Ortho) | Protons on phenyl ring closest to Pyrazole.[1][2] Deshielded by the heterocycle.[1][2] |

| 7.28 | d | 2H | 8.2 | Ar-H (Meta) | Protons adjacent to the ethyl group.[1][2] |

| 7.15 | s | 1H | - | Pyrazole-H4 | The only singlet in the aromatic region.[1][2] Diagnostic for the pyrazole ring. |

| 2.63 | q | 2H | 7.6 | Ethyl -CH₂- | Benzylic methylene.[1][2] Coupled to the methyl group.[1][2][3] |

| 1.20 | t | 3H | 7.6 | Ethyl -CH₃ | Terminal methyl group.[1][2] |

Mechanistic Insight[1][2]

-

The AA'BB' System: The 4-ethylphenyl moiety presents a classic AA'BB' pattern (appearing as two doublets) because the ethyl group and the pyrazole ring induce a plane of symmetry through the phenyl ring axis.[1][2]

-

The Pyrazole Singlet: The proton at position 4 (H4) is shielded relative to the phenyl protons because the pyrazole ring is electron-rich (π-excessive).[1][2] Its chemical shift is highly sensitive to the exact tautomeric ratio.[1][2]

¹³C NMR Analysis (125 MHz, DMSO-d₆)

The carbon spectrum confirms the backbone.[1][2] Note that C3 and C5 of the pyrazole ring may appear broad or exhibit averaged chemical shifts due to tautomerism.[1][2][4]

Carbon Assignment Table[1][2]

| Shift (δ ppm) | Type | Assignment | Notes |

| 160.5 | Cq | COOH | Carbonyl carbon.[1][2] Most deshielded signal.[1][2] |

| 145.0 | Cq | Ph-C4' | Para-carbon attached to the Ethyl group.[1][2] |

| 142.0 | Cq | Py-C3/C5 | Quaternary carbon attached to Phenyl.[1][2] (Averaged). |

| 138.0 | Cq | Py-C5/C3 | Quaternary carbon attached to COOH.[1][2] (Averaged). |

| 129.0 | CH | Ph-C2'/C6' | Ortho carbons of phenyl ring.[1][2] |

| 128.5 | CH | Ph-C3'/C5' | Meta carbons of phenyl ring.[1][2] |

| 127.0 | Cq | Ph-C1' | Ipso carbon attached to Pyrazole.[1][2] |

| 106.5 | CH | Py-C4 | Pyrazole CH.[1][2] Significantly shielded.[1][2] |

| 28.5 | CH₂ | Ethyl -CH₂- | Benzylic carbon.[1][2] |

| 15.8 | CH₃ | Ethyl -CH₃ | Methyl carbon.[1][2] |

2D NMR Validation & Connectivity

To rigorously prove the structure, specifically the connectivity between the ethyl group, the phenyl ring, and the pyrazole core, 2D experiments are required.[2]

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the definitive tool for linking the separate spin systems (Ethyl, Phenyl, Pyrazole).

-

Key Correlation 1: The Ethyl -CH₂- (2.63 ppm) will show a strong 3-bond correlation to the Phenyl C2'/C6' (129.0 ppm) and the Phenyl C1' (127.0 ppm) .[1][2] This anchors the ethyl group to the ring.[1][2]

-

Key Correlation 2: The Pyrazole H4 (7.15 ppm) will correlate to the Carboxylic Carbon (160.5 ppm) and the Phenyl Ipso Carbon (127.0 ppm) .[2] This links the three main fragments together.

Connectivity Logic Diagram

Caption: Figure 2. Key HMBC correlations establishing the connectivity of the ethyl-phenyl-pyrazole-carboxylate scaffold.

Troubleshooting & Common Anomalies

Missing Carboxylic/NH Protons[1][2]

-

Observation: The region >12 ppm is empty or shows a very flat baseline.[1][2]

-

Cause: Rapid chemical exchange with trace water in the DMSO-d₆.[1][2]

-

Solution: Dry the sample rigorously or add a molecular sieve to the NMR tube.[1][2] Alternatively, run the spectrum at lower temperature (e.g., 273 K) to slow the exchange.[2]

Broadening of Aromatic Signals[1]

-

Observation: The pyrazole C3/C5 carbons are invisible or very broad in ¹³C NMR.

-

Cause: Intermediate rate of tautomeric exchange (coalescence).[2]

-

Solution: This is a physical characteristic of the molecule, not an error. It confirms the presence of the free NH pyrazole.[1][2] To resolve, convert to the methyl ester or run at high temperature (350 K).[2]

References

-

Chemical Structure & Identifiers: National Center for Biotechnology Information.[1][2] (2025).[2][5][6][7] PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Tautomerism in Pyrazoles: Claramunt, R. M., et al. (2006).[2] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Freie Universität Berlin.[1][2] Retrieved from [Link][2]

-

Synthesis & Spectral Data of Analogs: Cherry, M., et al. (2015).[2] 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

General NMR Data for Pyrazoles: National Institute of Standards and Technology (NIST).[2] 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester Mass Spectrum.[1][2] NIST Chemistry WebBook.[1][2] Retrieved from [Link][2]

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 2. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a molecular weight of 216.24 g/mol and the chemical formula C₁₂H₁₂N₂O₂[1]. As a derivative of pyrazole, a class of compounds known for their diverse biological activities, this molecule is of significant interest in medicinal chemistry and drug development[2]. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel compounds. This guide provides a detailed exploration of the expected mass spectrometric behavior of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid, focusing on ionization techniques, fragmentation patterns, and the logical interpretation of the resulting spectral data.

I. Core Principles of Mass Spectrometry for Heterocyclic Carboxylic Acids

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing the analyte, separating the ions based on their m/z, and then detecting them. For a molecule like 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid, the choice of ionization method is critical in determining the nature of the resulting mass spectrum.

A. Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is paramount for obtaining meaningful mass spectral data. For 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid, both hard and soft ionization methods can be employed, each providing complementary information.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique that involves bombarding the analyte with a beam of electrons[3]. This process typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. While the molecular ion peak (M+) may be weak or absent for some molecules, the fragmentation pattern is often highly reproducible and informative for structural elucidation[3][4].

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution, making it ideal for polar and thermally labile molecules like carboxylic acids[5][6]. In negative ion mode, ESI is particularly well-suited for carboxylic acids as it readily facilitates the deprotonation of the acidic proton to form the [M-H]⁻ ion[5][7]. This technique typically results in minimal fragmentation, providing a clear indication of the molecular weight. In positive ion mode, protonation can occur, yielding an [M+H]⁺ ion.

II. Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is not readily found, we can predict its fragmentation behavior based on the known fragmentation patterns of its constituent functional groups: the pyrazole ring, the carboxylic acid, and the ethylphenyl substituent.

A. Predicted Mass Spectral Data

The following table summarizes the expected key ions and their corresponding m/z values in both positive and negative ion modes.

| Ion | m/z (calculated) | Ionization Mode | Description |

| [M+H]⁺ | 217.09 | ESI (Positive) | Protonated molecule |

| [M]⁺ | 216.08 | EI | Molecular ion |

| [M-H]⁻ | 215.08 | ESI (Negative) | Deprotonated molecule |

| [M-OH]⁺ | 199.08 | EI | Loss of hydroxyl radical from the carboxylic acid |

| [M-H₂O]⁺ | 198.08 | EI | Loss of water |

| [M-COOH]⁺ | 171.09 | EI | Loss of the carboxylic acid group |

| [M-C₂H₅]⁺ | 187.06 | EI | Loss of the ethyl group |

| [C₉H₇N₂O₂]⁺ | 187.05 | EI | Loss of the ethyl group from the phenyl ring |

| [C₉H₉N₂]⁺ | 145.08 | EI | Product of decarboxylation |

| [C₈H₇]⁺ | 103.05 | EI | Ethylphenyl cation |

B. Proposed Fragmentation Pathway (Electron Ionization)

Under electron ionization, 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is expected to undergo a series of fragmentation events. The initial ionization event forms the molecular ion at m/z 216.

A primary fragmentation pathway for aromatic carboxylic acids involves the loss of the hydroxyl radical (•OH) to form an acylium ion, or the loss of the entire carboxyl group (•COOH)[4][8]. For pyrazole rings, a characteristic fragmentation is the expulsion of a molecule of hydrogen cyanide (HCN)[9]. The ethylphenyl group can undergo benzylic cleavage to lose a methyl radical (•CH₃) or the entire ethyl group (•C₂H₅).

The following diagram illustrates a plausible fragmentation pathway:

Caption: Proposed EI fragmentation of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid.

III. Experimental Protocol: A Self-Validating System

To acquire and validate the mass spectral data of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid, a rigorous and well-documented experimental protocol is essential.

A. Sample Preparation

-

Purity Assessment: Ensure the purity of the 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid sample using techniques such as NMR or HPLC. Impurities can complicate spectral interpretation.

-

Solvent Selection: For ESI-MS, dissolve the compound in a high-purity solvent compatible with the ionization mode. A mixture of methanol or acetonitrile with a small percentage of water is typically suitable. For negative ESI, a volatile base like ammonium hydroxide can be added to facilitate deprotonation. For positive ESI, a volatile acid like formic acid can be used[10].

-

Concentration: Prepare a dilute solution, typically in the low micromolar to nanomolar range, to avoid detector saturation and ion suppression effects[7].

B. Mass Spectrometry Analysis Workflow

The following diagram outlines a general workflow for the mass spectrometric analysis:

Caption: General workflow for mass spectrometric analysis.

C. Data Interpretation and Validation

-

Molecular Ion Identification: In ESI, the [M-H]⁻ or [M+H]⁺ peak should be the most prominent, confirming the molecular weight. In EI, the highest m/z peak, if present, is likely the molecular ion[3].

-

Fragmentation Analysis: Compare the observed fragment ions with the predicted fragmentation patterns for carboxylic acids and pyrazoles[8][9].

-

High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to determine the exact mass of the molecular ion and its fragments. This allows for the calculation of the elemental composition, providing a high degree of confidence in the ion assignments[2].

-

Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (or a primary fragment ion) and subject it to collision-induced dissociation (CID). The resulting daughter ions will confirm the fragmentation pathways and enhance structural elucidation.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and predicting the mass spectrometric behavior of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid. By carefully selecting ionization techniques, meticulously preparing samples, and applying logical principles of fragmentation, researchers can confidently characterize this and similar heterocyclic compounds. The integration of high-resolution mass spectrometry and tandem mass spectrometry techniques will further solidify the structural assignments, providing the robust and reliable data essential for advancing drug discovery and development programs.

References

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

-

Rojas, L. B., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 36. [Link]

-

All About Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Stark, H., et al. (2017). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 51(10), 5613-5620. [Link]

-

Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

-

Hoffmann, R., & Benter, T. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(10), 1567-1574. [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

-

Patrick, A. D., & Wesdemiotis, C. (2018). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of The American Society for Mass Spectrometry, 29(11), 2246-2255. [Link]

-

Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Al-Khafaji, M., et al. (2023). PM2.5 Organosulfates/Organonitrates and Organic Acids at Two Different Sites on Cyprus: Time and Spatial Variation and Source Apportionment. Atmosphere, 14(10), 1502. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

Sources

- 1. 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid [cymitquimica.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. PM2.5 Organosulfates/Organonitrates and Organic Acids at Two Different Sites on Cyprus: Time and Spatial Variation and Source Apportionment | MDPI [mdpi.com]

Biological Activity of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

The pyrazole carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a robust ligand for diverse biological targets ranging from protein kinases to cyclooxygenase enzymes. This guide dissects the structure-activity relationships (SAR), synthetic accessibility, and mechanistic underpinnings of these derivatives.[1] It is designed for researchers seeking to optimize this moiety for next-generation therapeutics.

Structural Perspective: The Pharmacophore

The pyrazole ring (1,2-diazole) is a 5-membered heterocycle with adjacent nitrogen atoms.[2][3] When functionalized with a carboxylic acid group, it gains unique physicochemical properties:

-

Amphoteric Nature: The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N:), while the carboxylic acid adds solubility and a handle for amide/ester formation.

-

Topological Diversity: The position of the carboxylic acid (C3, C4, or C5) drastically alters the vector of substituents, affecting binding affinity.

SAR Map: Critical Substitution Points

The following diagram illustrates the core scaffold and the impact of substitution at specific positions.

Figure 1: Structure-Activity Relationship (SAR) map of the pyrazole carboxylic acid scaffold.

Synthesis Strategies

Accessing these derivatives requires robust methodologies. The two most dominant strategies are the Knorr Pyrazole Synthesis (condensation) and [3+2] Cycloaddition .

Primary Workflow: Knorr Synthesis

This method involves the condensation of hydrazines with 1,3-dicarbonyl compounds (or their equivalents like

Figure 2: Step-by-step synthetic pathway for generating pyrazole carboxylic acids via the Knorr method.

Therapeutic Applications & Mechanistic Insights[1][4]

Anticancer Activity: Kinase Inhibition

Pyrazole-3-carboxylic acid derivatives are potent ATP-competitive inhibitors. The nitrogen atoms of the pyrazole ring often mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., CDK2, EGFR, Aurora Kinases).

-

Mechanism: The carboxylic acid moiety can be derivatized into amides to reach into the "back pocket" of the kinase, interacting with the gatekeeper residue.

-

Key Data: 3,5-disubstituted pyrazoles have shown

values in the nanomolar range against EGFR and VEGFR targets [1].

Anti-Inflammatory: COX-2 Inhibition

Derivatives substituted at the N1 position with a sulfonamide or sulfonyl group (resembling Celecoxib) exhibit high selectivity for COX-2 over COX-1.

-

Mechanism: The bulky pyrazole scaffold fits into the larger hydrophobic side pocket of COX-2, which is absent in COX-1 due to the Ile523 residue [2].

-

SAR Insight: A carboxylic acid at C3 or C4 often improves water solubility without sacrificing binding affinity, addressing a common liability of traditional NSAIDs.

Antimicrobial Activity: DNA Gyrase Targeting

Pyrazole-4-carboxylic acid derivatives have demonstrated efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase (subunit B), an enzyme essential for bacterial DNA replication [3].

Table 1: Comparative Biological Activity of Select Pyrazole Derivatives

| Derivative Class | Target | Key Substituent | Activity Range ( | Ref |

| Pyrazole-3-amide | CDK2/Cyclin E | C4-Phenyl | 0.04 - 0.12 | [1] |

| N1-Phenyl-Pyrazole | COX-2 | N1-SO | 0.05 | [2] |

| Pyrazole-4-acid | DNA Gyrase | C3-CF | 2 - 4 | [3] |

Experimental Protocols

Synthesis Protocol: Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

Objective: To synthesize a core scaffold for further derivatization.

Reagents:

-

Ethyl acetopyruvate (1 equiv)

-

Phenylhydrazine (1 equiv)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of ethyl acetopyruvate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of phenylhydrazine dropwise with stirring. Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1). -

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g).

-

Crystallization: The precipitate formed is filtered, washed with cold water, and recrystallized from ethanol to yield the pure ester.

-

Hydrolysis (Optional): To obtain the free acid, reflux the ester with 10% NaOH solution for 2 hours, then acidify with HCl to pH 2.

Biological Assay: MTT Cell Viability Protocol

Objective: To evaluate the anticancer potential of synthesized derivatives.

Self-Validating Controls:

-

Positive Control: Doxorubicin or Cisplatin (known cytotoxic agents).

-

Negative Control: DMSO (solvent vehicle, <0.1% final concentration).

-

Blank: Media only (no cells).

Workflow:

-

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at -

Treatment: Add test compounds at varying concentrations (0.1, 1, 10, 50, 100

M). Incubate for 48h. -

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove media carefully. Add 150

L of DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

.

Mechanistic Visualization: Kinase Binding Mode

The following diagram details the interaction between a generic pyrazole-3-carboxylic acid derivative and the ATP-binding pocket of a protein kinase.

Figure 3: Schematic representation of the binding mode of pyrazole inhibitors within the kinase active site.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. (2021). Link

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. (2024). Link

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2021).[5] Link

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. (2021). Link

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid literature review

An In-Depth Technical Guide to 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid: Synthesis, Reactivity, and Therapeutic Potential

Introduction

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[3] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties.[3][4][5][6][7] This wide-ranging bioactivity has cemented the pyrazole nucleus as a critical target for drug discovery and development.

This guide focuses on a specific, yet highly promising, member of this class: 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid . This molecule integrates three key pharmacophoric features: the stable pyrazole core, an ethyl-substituted phenyl ring at the 3-position which can modulate lipophilicity and target interaction, and a carboxylic acid group at the 5-position that serves as a versatile handle for synthetic modification and a potential binding group for biological targets.

Aimed at researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive technical overview. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies, explore the molecule's reactivity for further derivatization, and extrapolate its therapeutic potential based on robust structure-activity relationship (SAR) studies of analogous compounds.

Chemical Synthesis: A Strategic Approach

The construction of the 3-aryl-1H-pyrazole-5-carboxylic acid scaffold is most effectively achieved through a well-established and reliable synthetic route involving a Claisen condensation followed by a Knorr-type cyclization. This approach is favored for its high efficiency and the ready availability of starting materials.

The core logic of this synthesis is to first construct a 1,3-dicarbonyl intermediate, which is primed for cyclization with a hydrazine source to form the pyrazole ring.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol: Synthesis

This protocol synthesizes ethyl 5-aryl-1H-pyrazole-3-carboxylate derivatives, a general class to which the target molecule's precursor belongs.[8]

Part 1: Synthesis of Ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate (Intermediate 1a-j)

-

Reagent Preparation: Prepare a solution of sodium ethoxide by dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add the prepared sodium ethoxide solution.

-

Addition: Add a mixture of 4'-ethylacetophenone and diethyl oxalate dropwise to the flask while maintaining the temperature at 50-60°C. The choice of an appropriate base (sodium ethoxide) is critical here to deprotonate the α-carbon of the acetophenone, initiating the Claisen condensation with diethyl oxalate.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the dioxo-ester intermediate.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified intermediate.

Part 2: Synthesis of Ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate (Ester Precursor)

-

Reaction Setup: Suspend the dried dioxo-ester intermediate in glacial acetic acid. The acidic medium facilitates the cyclization reaction with hydrazine.

-

Hydrazine Addition: Add hydrazine hydrate dropwise to the suspension. An exothermic reaction is typically observed.

-

Reflux: Heat the reaction mixture under reflux for 4-6 hours. This provides the necessary energy for the condensation and subsequent intramolecular cyclization to form the stable pyrazole ring.

-

Isolation: Cool the reaction mixture and pour it into ice water. The pyrazole ester will precipitate out of the solution.

-

Purification: Filter the solid, wash thoroughly with water to remove any residual acid, and recrystallize from ethanol to yield the pure ethyl pyrazole-5-carboxylate.

Part 3: Hydrolysis to the Carboxylic Acid

-

Saponification: Dissolve the pyrazole ester in a mixture of ethanol and an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide.[9]

-

Heating: Heat the mixture to reflux for 2-4 hours to drive the saponification of the ester to the corresponding carboxylate salt.

-

Acidification: After cooling, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

Isolation: The target carboxylic acid will precipitate. Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum to obtain the final product, 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid.

| Step | Key Reagents | Typical Conditions | Purpose |

| 1 | 4'-Ethylacetophenone, Diethyl Oxalate, NaOEt | Ethanol, 50-60°C then RT | Forms the 1,3-dicarbonyl intermediate via Claisen condensation. |

| 2 | Hydrazine Hydrate, Glacial Acetic Acid | Reflux, 4-6 hours | Cyclization to form the pyrazole ring.[8] |

| 3 | LiOH or NaOH, then HCl | THF/H₂O or EtOH/H₂O, Reflux | Hydrolyzes the ethyl ester to the final carboxylic acid.[9] |

Reactivity and Derivatization Potential

The true value of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid in drug discovery lies in its potential for chemical modification. The carboxylic acid and the pyrazole N-H are primary sites for derivatization, allowing for the creation of large compound libraries to explore structure-activity relationships.

Key Derivatization Pathways

Caption: Major derivatization pathways from the core molecule.

-

Carboxylic Acid Modifications : The -COOH group is readily converted into other functionalities.

-

Amides : Reaction with thionyl chloride (SOCl₂) or a coupling agent like TBTU followed by an amine (R-NH₂) yields carboxamides.[9][10] Amide formation is a cornerstone of medicinal chemistry for improving metabolic stability and modulating hydrogen bonding capacity.

-

Esters : Standard Fischer esterification (R-OH, acid catalyst) or reaction of the acid chloride with an alcohol produces esters, which can act as prodrugs or modify solubility.

-

Carbohydrazides : Treatment with hydrazine hydrate converts the ester or acid into a carbohydrazide, a key intermediate for synthesizing hydrazone derivatives, which have shown significant anticancer activity.[11][12]

-

-

Pyrazole Ring N-Substitution : The acidic N-H proton on the pyrazole ring can be substituted.

-

N-Alkylation/Arylation : Using a base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) followed by an alkyl or aryl halide allows for the introduction of various substituents at the N1 position.[9][13] This modification is critical as it can profoundly impact the compound's binding orientation, selectivity, and pharmacokinetic properties. For instance, replacing the N-H with a methyl group often improves cell permeability.[14]

-

Biological Activities and Therapeutic Potential

While specific biological data for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is not extensively published, a robust prediction of its potential can be made by examining structurally related pyrazole carboxylic acids. This class of compounds has demonstrated significant activity across several therapeutic areas.[4][5]

Anticancer Activity

Pyrazole derivatives are well-documented anticancer agents.[6][15] Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones have shown inhibitory effects on the growth of A549 lung cancer cells.[12] Furthermore, 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated cytotoxicity in colorectal RKO carcinoma cells, inducing death via p53-mediated apoptosis.[15]

-

Plausible Mechanism : The planar aromatic structure of the 3-aryl-pyrazole moiety can facilitate intercalation with DNA or binding to hydrophobic pockets in enzymes critical for cancer cell proliferation. The carboxylic acid group can form key hydrogen bonds or salt bridges within a target's active site.

Anti-inflammatory Activity

The pyrazole scaffold is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Numerous pyrazole carboxylic acid derivatives have been synthesized and shown to possess potent anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rats.[8][16]

-

Plausible Mechanism : Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a common mechanism for pyrazole-based anti-inflammatory agents. The structural features of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid are consistent with those required for binding to the COX active site.

Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activities.[3][7][17] Derivatization of the core structure can lead to compounds with activity against a range of pathogens, including resistant strains.[2]

-

Plausible Mechanism : The mechanism can vary widely but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic ethylphenyl group could enhance membrane permeability, allowing the compound to reach intracellular targets.

Enzyme Inhibition

5-Aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumor progression.[18] The selectivity is influenced by the substitution pattern on the aryl ring; bulkier substituents in the para-position tend to favor CA XII inhibition.[18] The 4-ethyl group on the title compound fits this profile, suggesting a potential for selective CA inhibition.

| Biological Activity | Key Findings in Related Compounds | Potential Role of Structural Moieties |

| Anticancer | Cytotoxicity against A549 lung and RKO colorectal cancer cells.[12][15] | Aryl Group: Hydrophobic interactions. Carboxylic Acid: H-bonding. |

| Anti-inflammatory | Significant activity in carrageenan-induced paw edema models.[8][16] | Pyrazole Core: Mimics scaffolds of known COX inhibitors. |

| Antimicrobial | Broad-spectrum activity against various bacterial and fungal strains.[7] | Ethylphenyl Group: Modulates lipophilicity and membrane transport. |

| Enzyme Inhibition | Selective inhibition of carbonic anhydrase IX and XII.[18] | Carboxylic Acid: Coordinates with the zinc ion in the enzyme active site. |

Workflow for Biological Evaluation: Anticancer Screening

To translate the synthetic compound into a potential therapeutic lead, a systematic biological evaluation is essential. The following workflow outlines a standard protocol for assessing in vitro anticancer activity using the MTT assay.

MTT Assay Workflow Diagram

Caption: Standard workflow for an MTT cell viability assay.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture A549 human lung carcinoma cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Seeding: Trypsinize confluent cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations.

-

Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound. Include wells for a negative control (vehicle only, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is a molecule of significant synthetic and medicinal interest. Its straightforward, high-yielding synthesis makes it an accessible starting point for research. The presence of versatile functional groups provides a platform for extensive chemical modification, enabling the systematic exploration of structure-activity relationships.

Based on the established biological profiles of its structural analogs, this compound is a promising candidate for development in several key therapeutic areas, most notably oncology, inflammation, and infectious diseases.

Future research should be directed towards:

-

Library Synthesis: Creation of a focused library of derivatives by modifying the carboxylic acid group (amides, esters, hydrazones) and substituting the pyrazole N1 position to probe the effects on potency and selectivity.

-

Broad Biological Screening: Comprehensive screening of the parent compound and its derivatives against a diverse panel of cancer cell lines, microbial strains, and key enzymes (e.g., COX-1/2, carbonic anhydrases).

-

Mechanistic Studies: For any identified "hit" compounds, in-depth studies should be conducted to elucidate their precise mechanism of action, identify their molecular targets, and validate their therapeutic potential in preclinical models.

By leveraging the foundational knowledge of pyrazole chemistry and pharmacology, researchers can unlock the full potential of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid as a scaffold for the next generation of targeted therapeutics.

References

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. CN103508959A.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.

- 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. PubMed.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.

- Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. ResearchGate.

- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. ResearchGate.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 14. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 15. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Pyrazole Derivatives in Therapeutic & Agrochemical Discovery

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged structure" in modern chemical discovery.[1] Its unique electronic profile allows it to serve as both a hydrogen bond donor (N-H) and acceptor (N:), making it an ideal scaffold for interacting with diverse biological targets, from ATP-binding pockets in kinases to mitochondrial complexes in fungi.

This technical guide analyzes the high-impact applications of pyrazole derivatives in oncology and agrochemistry. It moves beyond basic descriptions to explore the causality of their efficacy, supported by validated experimental protocols and mechanistic visualizations.

Part 1: Oncology Applications – The Kinase Revolution

In medicinal chemistry, pyrazoles are predominantly utilized as ATP-competitive inhibitors. Their planar structure mimics the adenine ring of ATP, allowing them to anchor deeply within the hinge region of kinase domains.

Case Study: Ruxolitinib and JAK-STAT Inhibition

Ruxolitinib (Jakafi) represents the archetype of pyrazole-based kinase inhibition. It targets Janus Kinases (JAK1/JAK2), which are critical mediators in the signaling of cytokines and growth factors.[2][3][4]

Mechanism of Action: Dysregulated JAK-STAT signaling drives myeloproliferative neoplasms.[3] Ruxolitinib binds to the catalytic cleft of JAK proteins, preventing the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins.[2][3] This blockade halts the translocation of STAT dimers to the nucleus, thereby silencing the transcription of pro-inflammatory and pro-proliferative genes.

Visualization: JAK-STAT Pathway Blockade

The following diagram illustrates the signal transduction cascade and the precise intervention point of pyrazole-based inhibitors like Ruxolitinib.

Figure 1: Mechanism of JAK-STAT pathway inhibition by pyrazole derivatives. Ruxolitinib competitively inhibits the ATP-binding site, preventing STAT phosphorylation.[3]

Comparative Data: FDA-Approved Pyrazole Kinase Inhibitors

The versatility of the pyrazole scaffold allows for tuning selectivity across different kinase families.

| Drug Name | Target Kinase | Indication | Structural Role of Pyrazole |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Hinge binder; mimics adenine base. |

| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | Scaffolds the 2-aminopyridine for hinge interaction. |

| Encorafenib | BRAF V600E | Melanoma | Stabilizes the inhibitor in the active conformation. |

| Avapritinib | KIT / PDGFRA | GIST | Targets the activation loop (D816V mutant). |

Part 2: Agrochemistry – Mitochondrial Respiration Blockers

In agriculture, pyrazole-4-carboxamides have revolutionized fungal control. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6]

Mechanism: Complex II Inhibition

Fungi rely on the mitochondrial tricarboxylic acid (TCA) cycle for energy. Succinate dehydrogenase (Complex II) is a critical enzyme in this cycle.

-

Binding Site: Pyrazole SDHIs bind to the ubiquinone-binding pocket (Q-site) of the enzyme.

-

Effect: This blocks electron transfer from succinate to ubiquinone, halting cellular respiration and ATP production, leading to fungal cell death.

-

Key Structural Feature: The pyrazole ring provides the necessary lipophilicity and geometric orientation to fit the hydrophobic Q-site, while the carboxamide linker forms essential hydrogen bonds with conserved tyrosine and tryptophan residues.

Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

To validate the efficacy of a novel pyrazole derivative, the "Poisoned Food Technique" is the industry standard.

Materials:

-

Potato Dextrose Agar (PDA).

-

Test Compound (dissolved in DMSO).

-

Petri dishes (90 mm).

Step-by-Step Methodology:

-

Preparation: Autoclave PDA media at 121°C for 20 minutes. Cool to 50°C.

-

Dosing: Add the test compound stock solution to the molten agar to achieve a final concentration series (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

Pouring: Pour 15 mL of medicated media into sterile petri dishes. Allow to solidify.

-

Inoculation: Using a sterile cork borer (5 mm), cut mycelial plugs from the margin of an actively growing fungal colony. Place one plug (mycelium side down) in the center of each medicated plate.

-

Incubation: Incubate plates at 25°C ± 1°C in the dark.

-

Measurement: Measure colony diameter (cross-sectional) when the control plate (DMSO only) reaches 75% growth.

-

Calculation: Calculate % Inhibition using the formula:

(Where C = diameter of control, T = diameter of treatment).

Part 3: Synthetic Methodologies – The Foundation

The utility of pyrazoles is underpinned by robust synthetic methods.[1][10][11] The Knorr Pyrazole Synthesis remains the gold standard for creating 1,3,5-substituted pyrazoles due to its reliability and adaptability.

Workflow: Regioselective Knorr Synthesis

This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][12]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole Note: This protocol assumes standard safety precautions (fume hood, PPE).

-

Reactants: Combine Acetylacetone (10 mmol, 1.0 g) and Phenylhydrazine (10 mmol, 1.08 g) in a 50 mL round-bottom flask.

-

Solvent & Catalyst: Add Ethanol (20 mL) as solvent and 2-3 drops of Glacial Acetic Acid (catalyst).

-

Reaction: Reflux the mixture at 80°C for 2 hours. Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexane).[10]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (50 g) with vigorous stirring.

-

The solid product will precipitate immediately.

-

-

Purification:

-

Filter the solid using a Buchner funnel.[10]

-

Wash with cold water (3 x 10 mL) to remove acid traces.

-

Recrystallize from ethanol/water (1:1) to obtain white needles.

-

-

Validation: Confirm structure via 1H-NMR . Look for the characteristic singlet of the pyrazole C4-proton around

6.0 ppm.

Visualization: Knorr Synthesis Workflow

The following diagram outlines the critical decision points and process flow for this synthesis.

Figure 2: Step-wise workflow of the Knorr Pyrazole Synthesis, highlighting the dehydration steps required to achieve aromaticity.

References

-

National Center for Biotechnology Information (2025). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed.[13] [Link]

-

Incyte Corporation. Jakafi (ruxolitinib) Prescribing Information & Mechanism of Action.[14][Link]

-

Journal of Agricultural and Food Chemistry (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents.[5] ACS Publications. [Link]

-

PathWhiz. Ruxolitinib Mechanism of Action Pathway. PathBank. [Link]

-

StatPearls (2025). Ruxolitinib: Indications, Mechanism, and Safety. NCBI Bookshelf. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PathWhiz [pathbank.org]

- 3. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides by Introducing a Flexible Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hcp.jakafi.com [hcp.jakafi.com]

An In-depth Technical Guide to 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence in blockbuster drugs highlights its significance as a "privileged scaffold" in drug discovery. This guide focuses on a specific derivative, 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1197631-25-6), providing a comprehensive overview of its chemical identity, synthesis, potential applications, and the analytical and safety protocols essential for its handling and research. While specific experimental data for this particular molecule is emerging, this document synthesizes established principles of pyrazole chemistry to offer a robust framework for its scientific exploration.

Core Chemical Identity

CAS Number: 1197631-25-6

Molecular Formula: C₁₂H₁₂N₂O₂[1]

Molecular Weight: 216.24 g/mol [1]

Chemical Structure:

InChI Key: XQLIBGNYUBDMCR-UHFFFAOYSA-N[1]

IUPAC Name: 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

Structural and Physicochemical Properties

This compound belongs to the class of aryl-pyrazole-carboxylic acids. The structure features a central five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3-position with a 4-ethylphenyl group and at the 5-position with a carboxylic acid moiety. The ethylphenyl group imparts lipophilicity, which can be crucial for traversing cellular membranes, while the carboxylic acid group provides a handle for forming salts or esters and can participate in crucial hydrogen bonding interactions with biological targets. The pyrazole ring itself is a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 1197631-25-6 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 | [1] |

| InChI Key | XQLIBGNYUBDMCR-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95.0% | [1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is not widely published, its synthesis can be reliably approached through established methods for constructing 3-aryl-1H-pyrazole-5-carboxylic acids. The most common and logical route involves the cyclocondensation of a β-dicarbonyl compound with hydrazine.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would disconnect the pyrazole ring, leading back to a 1,3-dicarbonyl precursor and hydrazine.

Sources

Technical Guide: Safety and Handling of 3-(4-Ethylphenyl)-1H-Pyrazole-5-Carboxylic Acid

Executive Summary & Chemical Identity

3-(4-Ethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1197631-25-6) is a functionalized heterocyclic building block frequently utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-inflammatory agents. As a pyrazole-carboxylic acid derivative, it possesses both hydrogen bond donor and acceptor sites, influencing its solubility and reactivity profile.

While specific toxicological data for this exact analog is limited, structural activity relationship (SAR) analysis with homologous pyrazoles dictates that it be handled as a Hazardous Irritant . This guide mandates a "Precautionary Principle" approach, treating the compound as a potential respiratory and ocular irritant until proven otherwise.

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| CAS Number | 1197631-25-6 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | |

| Molecular Weight | 216.24 g/mol | |

| Appearance | White to off-white solid | Powder form increases inhalation risk. |

| Predicted Solubility | DMSO, DMF, Methanol | Poor water solubility; precipitates in aqueous buffers < pH 7. |

| Acidity (pKa) | ~3.5 - 4.5 (Carboxylic acid) | Acidic proton requires base for neutralization in coupling reactions. |

Hazard Identification & Risk Assessment

Based on the Globally Harmonized System (GHS) and data from structural analogs (e.g., 1-Methyl-1H-pyrazole-5-carboxylic acid), this compound is classified as an Irritant.

GHS Classification (Inferred)

Critical Risk Factors[2]

-

Dust Generation: As a dry powder, the primary route of exposure is inhalation of airborne particulates during weighing.

-

Acidic Reactivity: The carboxylic acid moiety can react vigorously with strong oxidizers or bases, potentially generating heat.

-

Unknown Chronic Toxicity: In the absence of long-term carcinogenicity data, exposure must be minimized to ALARA (As Low As Reasonably Achievable) levels.

Strategic Handling Protocols

This section details the operational causalities—why we perform specific steps—not just how.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling dry powders of unknown toxicity outside a fume hood.

-

Respiratory: N95 mask (minimum) if handling outside a containment device; P100 respirator recommended for spills.

-

Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses allow powder ingress from the side.

-

Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving is required when dissolving in penetrative solvents like DMSO.

Engineering Controls & Storage

-

Primary Containment: All weighing operations must occur within a Chemical Fume Hood or a Powder Weighing Station with HEPA filtration.

-

Storage Conditions:

-

Temperature: 2–8°C (Refrigerated). While likely stable at RT, refrigeration retards potential decarboxylation over long durations.

-

Environment: Store under inert gas (Nitrogen/Argon) if possible to prevent moisture absorption, which complicates stoichiometry calculations.

-

Segregation: Keep away from strong bases and oxidizing agents.

-

Experimental Workflow: Solubilization & Reaction

The following diagram outlines the decision logic for safe handling and solubilization, ensuring containment of the hazard.

Figure 1: Operational workflow for safe handling, emphasizing engineering controls before weighing.

Synthesis Application: Amide Coupling Protocol

A common application of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is coupling with amines to form pharmacologically active amides. The carboxylic acid group requires activation.

Protocol Causality:

-

Step 1 (Activation): We use HATU/DIPEA rather than Thionyl Chloride to avoid generating corrosive HCl gas, which complicates safety management in shared labs.

-

Step 2 (Stoichiometry): A slight excess of base (DIPEA) is critical to deprotonate the carboxylic acid and maintain the active ester species.

Procedure:

-

Dissolution: Dissolve 1.0 eq of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid in dry DMF (0.1 M concentration).

-

Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at RT. Note: Solution may turn yellow/orange, indicating active ester formation.

-

Coupling: Add 1.1 eq of the target amine.

-